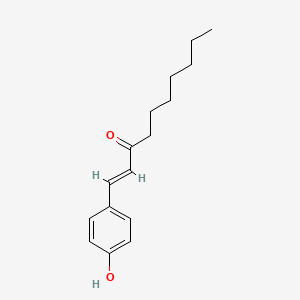
Potassium Pentathionate Sesquihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium Pentathionate Sesquihydrate is a chemical compound with the molecular formula H3K2O7.5S5. It is a white crystalline solid that is soluble in water and has a molecular weight of 361.54 g/mol . This compound belongs to the group of inorganic sulfites and has been studied for its potential biological activity and applications in various fields.
Méthodes De Préparation
Potassium Pentathionate Sesquihydrate is prepared as the sesquihydrate by the reaction of sulfur dichloride with sodium thiosulfate and subsequent metathesis of the sodium pentathionate with potassium acetate. The reactions can be represented as follows :
- ( \text{SCl}_2 + 2\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O} \rightarrow \text{Na}_2\text{S}_5\text{O}_6 + 2\text{NaCl} + 10\text{H}_2\text{O} )
- ( \text{Na}_2\text{S}_5\text{O}_6 + 2\text{CH}_3\text{COOK} \rightarrow \text{K}_2\text{S}_5\text{O}_6 + 2\text{CH}_3\text{COONa} )
Analyse Des Réactions Chimiques
Potassium Pentathionate Sesquihydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced to form lower oxidation state sulfur compounds.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Potassium Pentathionate Sesquihydrate has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has potential biological activity and is studied for its effects on biological systems.
Medicine: It is explored for its potential therapeutic applications.
Industry: It is used in industrial processes and applications, particularly in the field of antifungals.
Mécanisme D'action
The mechanism by which Potassium Pentathionate Sesquihydrate exerts its effects involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways involved depend on the context of its application. For example, in antifungal applications, it may interact with fungal cell components to inhibit their growth .
Comparaison Avec Des Composés Similaires
Potassium Pentathionate Sesquihydrate can be compared with other similar compounds, such as:
Potassium Tetrathionate: Similar in structure but contains one less sulfur atom.
Potassium Hexathionate: Contains one more sulfur atom compared to this compound.
Sodium Pentathionate: Similar in structure but contains sodium instead of potassium.
The uniqueness of this compound lies in its specific molecular structure and the presence of sesquihydrate, which gives it distinct properties and applications .
Propriétés
Numéro CAS |
23371-63-3 |
|---|---|
Formule moléculaire |
K2O6S5 |
Poids moléculaire |
334.491 |
InChI |
InChI=1S/2K.H2O6S5/c;;1-10(2,3)8-7-9-11(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 |
Clé InChI |
LLXIIVZIHGJSGU-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)SSSS(=O)(=O)[O-].[K+].[K+] |
Synonymes |
Pentathionic acid, dipotassium salt, hydrate (2:3); Pentathionic acid, dipotassium salt, sesquihydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-n-Pentylphenol-[d5]](/img/structure/B590497.png)
![2H-Pyrimido[2,1-c][1,2,4]triazine-4-thiol](/img/structure/B590498.png)






